N-Phenyl-3-biphenylamine

Descripción general

Descripción

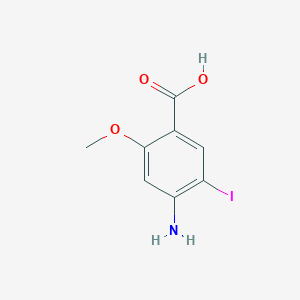

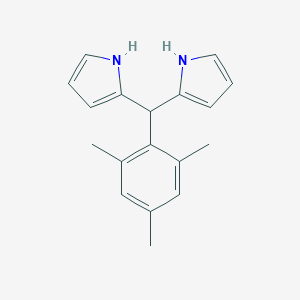

N-Phenyl-3-biphenylamine is a chemical compound with the molecular formula C18H15N . It is also known by the synonyms 3-Anilinobiphenyl and is used for research and development .

Molecular Structure Analysis

The molecular structure of N-Phenyl-3-biphenylamine consists of 18 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in databases like PubChem and ChemSpider .Physical And Chemical Properties Analysis

N-Phenyl-3-biphenylamine is a solid at 20 degrees Celsius . It has a molecular weight of 245.33 and a melting point of 92 degrees Celsius . It is soluble in toluene .Aplicaciones Científicas De Investigación

Organic Semiconductors

Field

Materials Science - Organic Electronics

Application Summary

N-Phenyl-3-biphenylamine

is utilized as a building block for organic semiconductors due to its stable phenyl rings and nitrogen-containing biphenylamine structure .

Methods

The compound is synthesized and purified to a high degree (>98% purity) and then incorporated into semiconductor matrices. Its solubility in organic solvents like toluene is leveraged for solution processing techniques .

Results

The use of N-Phenyl-3-biphenylamine has led to the development of materials with desirable electronic properties, such as high electron mobility and stability under operational conditions .

Proteomics Research

Field

Biochemistry - Proteomics

Application Summary

In proteomics, N-Phenyl-3-biphenylamine serves as a biochemical tool for the identification and analysis of proteins .

Methods

It is used in mass spectrometry-based proteomic analysis, where its interactions with proteins can be studied under various conditions .

Results

The compound aids in the elucidation of protein structures and functions, contributing to a deeper understanding of biological processes .

Advanced Battery Science

Field

Energy Storage - Battery Technology

Application Summary

N-Phenyl-3-biphenylamine

is investigated for its potential application in advanced battery technologies .

Methods

Research focuses on its incorporation into battery electrodes and its effect on energy density and battery life .

Results

Preliminary studies suggest that it could improve the performance of batteries, although comprehensive results are pending further research .

Chromatography

Field

Analytical Chemistry - Chromatography

Application Summary

The compound is used to optimize selectivity in chromatographic processes due to its unique interaction with other molecules .

Methods

N-Phenyl-3-biphenylamine

is employed as a stationary phase in chromatography columns to separate complex mixtures based on pi-pi interactions .

Results

It has shown to enhance the separation efficiency of certain analytes, providing clearer chromatographic profiles .

Mass Spectrometry

Field

Analytical Chemistry - Mass Spectrometry

Application Summary

In mass spectrometry, N-Phenyl-3-biphenylamine is used to study ionization processes and fragmentation patterns .

Methods

The compound’s mass and charge properties are analyzed after ionization to understand its behavior in mass spectrometric applications .

Results

The studies have provided insights into the mass spectrometric behavior of similar organic compounds .

Forensic Science

Field

Forensic Analysis - Trace Evidence

Application Summary

N-Phenyl-3-biphenylamine

is relevant in forensic science for the identification of trace evidence at crime scenes .

Methods

It is used as a reference compound in the analysis of organic residues, aiding in the determination of the presence of specific substances .

Results

The application has proven useful in several forensic cases, helping to establish links between evidence and criminal activity .

This analysis provides a snapshot of the diverse applications of N-Phenyl-3-biphenylamine in scientific research, showcasing its versatility and importance in various scientific fields.

Photovoltaic Materials

Field

Renewable Energy - Solar Technology

Application Summary

N-Phenyl-3-biphenylamine

is explored for its use in organic photovoltaic cells as a component that can improve light absorption and charge transport .

Methods

The compound is integrated into the active layer of solar cells and its photophysical properties are analyzed under various illumination conditions .

Results

It has shown potential to increase the efficiency of organic solar cells by enhancing the absorption spectrum and facilitating charge separation .

Light-Emitting Diodes (LEDs)

Field

Electronics - Optoelectronics

Application Summary

In the field of optoelectronics, N-Phenyl-3-biphenylamine is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties .

Methods

The compound is doped into the emissive layer of OLEDs, and its electroluminescence is characterized through spectroscopic techniques .

Results

OLEDs incorporating N-Phenyl-3-biphenylamine have demonstrated improved brightness and color purity, contributing to better display and lighting technologies .

Non-linear Optics

Field

Physics - Optical Materials

Application Summary

The non-linear optical properties of N-Phenyl-3-biphenylamine make it suitable for applications in the creation of optical switches and modulators .

Methods

Its non-linear refractive index is measured using techniques like Z-scan, and its potential for modulating light is assessed .

Results

Materials containing the compound have shown promise in controlling light propagation, which is crucial for advanced optical communication systems .

Anti-Corrosion Coatings

Field

Materials Science - Corrosion Protection

Application Summary

N-Phenyl-3-biphenylamine

is investigated for its anti-corrosion properties when used in coatings for metals .

Methods

The compound is incorporated into coating formulations and applied to metal surfaces, followed by corrosion resistance tests in various environments .

Results

Coatings with N-Phenyl-3-biphenylamine have exhibited enhanced protection against corrosion, suggesting its potential for extending the life of metal structures .

Sensor Technology

Field

Engineering - Sensor Design

Application Summary

Due to its specific interaction with certain chemicals, N-Phenyl-3-biphenylamine is used in the development of chemical sensors .

Methods

The compound is used as a sensing element in electronic noses or chemical sensors, where its response to target analytes is quantified .

Results

Sensors based on N-Phenyl-3-biphenylamine have shown high sensitivity and selectivity, making them useful for environmental monitoring and safety applications .

Pharmaceutical Research

Field

Medicinal Chemistry - Drug Development

Application Summary

N-Phenyl-3-biphenylamine

serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds .

Methods

It is involved in synthetic pathways to create active pharmaceutical ingredients (APIs), with its reactivity being a key factor in complex syntheses .

Results

The use of N-Phenyl-3-biphenylamine in drug synthesis has contributed to the development of new therapeutic agents with potential clinical applications .

These additional applications further illustrate the versatility of N-Phenyl-3-biphenylamine in scientific research, spanning across various fields and contributing to significant advancements in technology and medicine.

Catalysis in Organic Synthesis

Field

Organic Chemistry - Catalysis

Application Summary

N-Phenyl-3-biphenylamine

is used as a ligand in transition metal catalysis, facilitating various organic synthesis reactions .

Methods

The compound is coordinated with metals to form catalysts that enhance the rate and selectivity of chemical transformations .

Results

Catalysts containing N-Phenyl-3-biphenylamine have been effective in producing higher yields and purities in synthetic organic chemistry .

Liquid Crystals

Field

Materials Science - Liquid Crystal Technology

Application Summary

Due to its molecular structure, N-Phenyl-3-biphenylamine is studied for its potential use in liquid crystal displays (LCDs) .

Methods

Its mesogenic properties are analyzed by integrating the compound into liquid crystal systems and observing the phase behavior .

Results

Research indicates that N-Phenyl-3-biphenylamine can contribute to the stability and response time of liquid crystals in display technologies .

Dye-Sensitized Solar Cells

Field

Renewable Energy - Solar Cell Technology

Application Summary

N-Phenyl-3-biphenylamine

derivatives are investigated as sensitizers in dye-sensitized solar cells (DSSCs) for enhanced light harvesting .

Methods

The compound is chemically modified and applied to the surface of titanium dioxide electrodes to absorb sunlight and generate electricity .

Results

DSSCs using N-Phenyl-3-biphenylamine derivatives have shown improved power conversion efficiencies and stability under solar irradiation .

Agrochemical Research

Field

Agricultural Science - Pesticide Development

Application Summary

N-Phenyl-3-biphenylamine

is utilized in the development of new agrochemicals, particularly as a potential pesticide or herbicide component .

Methods

The compound’s bioactivity is assessed against various agricultural pests and weeds, with a focus on its safety and environmental impact .

Results

Studies suggest that N-Phenyl-3-biphenylamine could be a key ingredient in the next generation of more sustainable agrochemicals .

High-Performance Polymers

Field

Polymer Science - Advanced Materials

Application Summary

N-Phenyl-3-biphenylamine

is explored for its role in enhancing the properties of high-performance polymers .

Methods

It is incorporated into polymer chains to improve thermal stability, mechanical strength, and chemical resistance .

Results

Polymers modified with N-Phenyl-3-biphenylamine have demonstrated superior performance in demanding applications .

Quantum Dot Synthesis

Field

Nanotechnology - Quantum Dots

Application Summary

The compound is researched for its potential to stabilize the surface of quantum dots, thereby influencing their optical and electronic properties .

Methods

N-Phenyl-3-biphenylamine

is used in the synthesis process of quantum dots to control their size and enhance their luminescence .

Safety And Hazards

Propiedades

IUPAC Name |

N,3-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-3-8-15(9-4-1)16-10-7-13-18(14-16)19-17-11-5-2-6-12-17/h1-14,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAYWJUCAONYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609098 | |

| Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-3-biphenylamine | |

CAS RN |

198275-79-5 | |

| Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)

![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)

![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)

![8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B170715.png)